Prodelphinidin B1
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Overview
Description
Prodelphinidin B1 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are commonly found in various plants, including grapes, green tea, and pomegranate peels . This compound is composed of gallocatechin units and is known to yield delphinidin upon depolymerization under oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prodelphinidin B1 typically involves the condensation of flavan-3-ols such as gallocatechin. High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components and measure their total concentration . The reagents commonly used include (+)-catechin, methanol, and formic acid .
Industrial Production Methods: The use of HPLC and other chromatographic techniques is essential for ensuring the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: Prodelphinidin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidative depolymerization, it yields delphinidin .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride is often used.
Substitution: Various acids and bases can be used depending on the desired substitution.
Major Products: The major product formed from the oxidative depolymerization of this compound is delphinidin .
Scientific Research Applications
Prodelphinidin B1 has a wide range of scientific research applications:
Mechanism of Action
Prodelphinidin B1 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and interferes with various molecular pathways, including the PI3K/Akt/mTOR and MAPK pathways . It also lowers the expression of cytokines and inhibits the activity of enzymes like ACE .
Comparison with Similar Compounds
- Procyanidin B1
- Procyanidin B2
- Prodelphinidin B2
Comparison: Prodelphinidin B1 is unique due to its higher antioxidant activity compared to other proanthocyanidins like procyanidin B1 and B2 . This is attributed to the presence of additional hydroxyl groups in its structure, which enhances its ability to scavenge free radicals .
Properties
Molecular Formula |
C30H26O14 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28+,29+/m0/s1 |
InChI Key |
RTEDIEITOBJPNI-PAYFBUDTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Origin of Product |
United States |
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